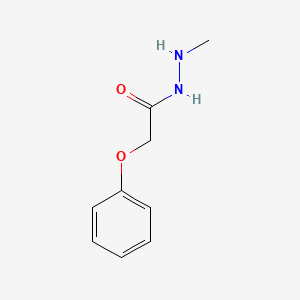![molecular formula C14H11Cl2NO B11949604 n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline CAS No. 63462-39-5](/img/structure/B11949604.png)
n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline: is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-methoxyaniline. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of catalysts, such as acids or bases, can also be explored to improve the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: The corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, Schiff bases are investigated for their antimicrobial, antifungal, and anticancer activities. n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline has shown potential in inhibiting the growth of certain bacterial and fungal strains.
Medicine: The compound is explored for its pharmacological properties, including its potential as an enzyme inhibitor. It is studied for its ability to interact with specific enzymes and proteins, which could lead to the development of new therapeutic agents.
Industry: In the industrial sector, Schiff bases are used as intermediates in the synthesis of dyes, pigments, and polymers. This compound can be utilized in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline involves its interaction with molecular targets such as enzymes and proteins. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can inhibit enzyme activity or disrupt protein function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- n-[(e)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- n-[(e)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- n-[(e)-(2,6-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide
Uniqueness: n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline is unique due to the presence of both chlorine atoms and a methoxy group, which can influence its reactivity and interaction with other molecules. These substituents can enhance its biological activity and make it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63462-39-5 |
|---|---|
Molekularformel |
C14H11Cl2NO |
Molekulargewicht |
280.1 g/mol |
IUPAC-Name |
1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H11Cl2NO/c1-18-13-6-4-12(5-7-13)17-9-10-2-3-11(15)8-14(10)16/h2-9H,1H3 |
InChI-Schlüssel |
BTZOBKPFUGNMGD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


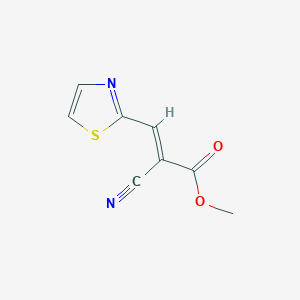


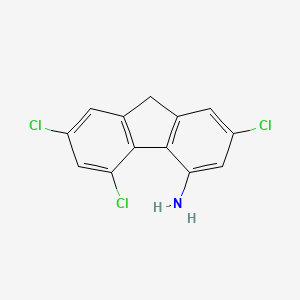
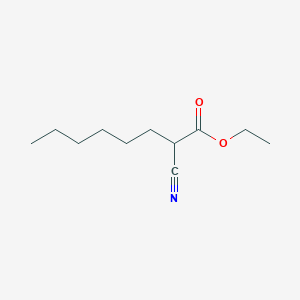



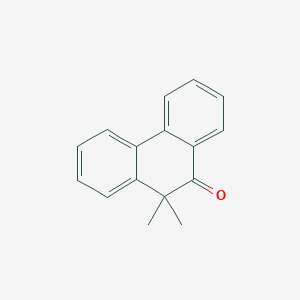

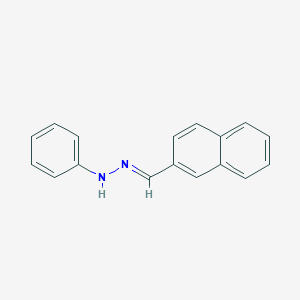

![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
